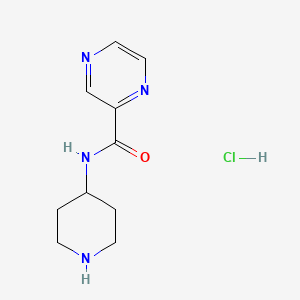

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

描述

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring attached to a pyrazine-2-carboxamide moiety, forming a versatile scaffold for chemical modifications and biological interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The final product is typically purified using crystallization or chromatography techniques .

化学反应分析

Types of Reactions

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

科学研究应用

Chemistry

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with enhanced properties or novel functionalities.

Biology

In biological research, this compound is utilized to investigate interactions with biomolecules. It has shown promise in enzyme inhibition studies, particularly against kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit c-Met and VEGFR-2 kinases, suggesting potential applications in cancer therapeutics.

Medicine

The compound has been explored for its therapeutic potential, particularly in anti-inflammatory and anticancer applications. Preliminary studies indicate that it may possess anti-inflammatory properties by reducing cytokine levels in inflammatory models. Additionally, derivatives of piperidine have demonstrated significant cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer agents.

Industry

In industrial applications, this compound can be used in the production of materials with specific properties due to its chemical reactivity and ability to form various derivatives.

Research indicates that this compound exhibits several notable biological activities:

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes critical for cancer progression. Studies have shown that similar compounds can inhibit kinases such as c-Met and VEGFR-2 with potent activity.

Antitumor Activity

A comparative study highlighted the antitumor potential of related compounds, with one derivative exhibiting an IC50 value of 0.25 μM against HepG2 cells. This suggests that modifications to the piperidine structure can enhance biological activity.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(Piperidin-1-yl)methyl-pyrazine-2-carboxamide | Similar piperidine substitution | Antitumor | 0.25 μM (HepG2) |

| 4-(Piperidin-1-yl)methyl-pyrazine | Different substituent on pyrazine | Kinase inhibition | 26.00 nM (c-Met) |

| N-(Morpholinomethyl)pyrazine | Morpholine instead of piperidine | Varies based on structure | Not specified |

Case Study on Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its potential as a therapeutic agent in inflammatory diseases.

Case Study on Anticancer Efficacy

In comparative studies involving various anticancer agents, this compound was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups.

作用机制

The mechanism of action of N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- N-(Piperidin-4-yl)pyridine-2-carboxamide

- N-(Piperidin-4-yl)quinoline-2-carboxamide

- N-(Piperidin-4-yl)benzamide

Uniqueness

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride stands out due to its unique pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.

生物活性

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tubercular agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a pyrazine-2-carboxamide moiety. This structure contributes to its ability to interact with various biological targets.

The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound has shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating potent activity against this pathogen .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Target/Pathogen | IC50 (μM) |

|---|---|---|

| Anti-tubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 |

| Enzyme inhibition | Various targets (potentially) | Not specified |

Case Studies and Research Findings

- Anti-Tubercular Activity : In a study evaluating various pyrazine derivatives, this compound was identified as one of the most active compounds against Mycobacterium tuberculosis H37Ra, with IC50 values indicating strong inhibition .

- Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney (HEK-293) cells were assessed, showing that the compound is nontoxic at the concentrations tested, which is promising for its potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has indicated that modifications to the piperidine and pyrazine moieties can enhance biological activity. For instance, altering substituents on the carboxamide group has been shown to impact IC50 values significantly, suggesting avenues for further optimization .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound | Target | IC50 (μM) |

|---|---|---|

| N-(Piperidin-4-yl)pyrazine-2-carboxamide HCl | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 |

| Compound 6a | Mycobacterium tuberculosis H37Ra | 1.5 |

| Compound 6e | Mycobacterium tuberculosis H37Ra | 1.8 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and piperidine intermediates. Key steps include activating the carboxylic acid group using coupling agents like EDCl/HOBt or CDI, followed by nucleophilic substitution with 4-aminopiperidine. Optimization focuses on solvent choice (e.g., DMF or dichloromethane), reaction temperature (20–40°C), and purification via recrystallization from ethanol/water mixtures . For analogs, coordination chemistry studies highlight the use of Ru(II) or Mn(II) precursors to form stable metal complexes, requiring inert atmospheres and controlled stoichiometry .

Q. How should researchers safely handle and store this compound to prevent exposure and degradation?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation (P261, P271) . Avoid contact with oxidizing agents or moisture to prevent decomposition (P210, P233) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C, protected from light (P403+P233) . Monitor humidity (<40% RH) to prevent hygroscopic degradation .

Q. What spectroscopic and crystallographic methods are employed to characterize its structure?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR in DMSO-d6 confirm piperidine and pyrazine ring connectivity .

- IR : Peaks at 1650–1680 cm (amide C=O stretch) and 3300 cm (N-H stretch) validate the carboxamide group .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves bond lengths and angles, with π-stacking interactions observed between pyrazine rings (3.5–3.8 Å spacing) .

Advanced Research Questions

Q. How can π-π interactions in its crystal structure influence supramolecular assembly, and what analytical techniques validate these interactions?

- Methodological Answer : π-stacking between pyrazine rings directs 1D or 2D supramolecular frameworks, critical for material stability and reactivity. Techniques include:

- X-ray diffraction : Measures interplanar distances and tilt angles .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12–15% from π-π interactions) .

- DFT calculations : Predict interaction energies (e.g., −8 to −12 kcal/mol) . Substituents like halogens or methyl groups alter stacking propensity, requiring comparative crystallography .

Q. What strategies reconcile discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions in antibacterial or enzyme inhibition data (e.g., IC variability) may arise from:

- Assay conditions : Adjust pH (6.5–7.5), ionic strength, and solvent (DMSO ≤1% v/v) to standardize activity measurements .

- Impurity profiling : Use HPLC-MS (C18 column, 0.1% TFA/ACN gradient) to detect byproducts (e.g., dehydrohalogenated derivatives) .

- Cellular models : Compare MIC values against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains to assess selectivity .

Q. How do coordination properties with transition metals impact its reactivity and potential applications?

- Methodological Answer : The carboxamide acts as a bidentate ligand, binding Ru(II) or Mn(II) via pyrazine-N and amide-O. Applications include:

- Catalysis : Ru complexes catalyze transfer hydrogenation (TOF up to 1200 h) in ethanol/NaOH .

- Anticancer activity : Mn(II) complexes show ROS generation in MCF-7 cells (IC = 8–12 µM), validated via MTT assays and flow cytometry .

- Stability studies : Cyclic voltammetry in DMF reveals metal-centered redox peaks (e.g., Ru at +0.85 V vs. Ag/AgCl) .

属性

IUPAC Name |

N-piperidin-4-ylpyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-5-6-13-9)14-8-1-3-11-4-2-8;/h5-8,11H,1-4H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKPXGORYLTOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671560 | |

| Record name | N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-41-9 | |

| Record name | N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。